Product packaging for Isotridecanol(Cat. No.:CAS No. 85763-57-1)

Isotridecanol

Cat. No.: B128223
CAS No.: 85763-57-1
M. Wt: 200.36 g/mol
InChI Key: XUJLWPFSUCHPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Branched-Chain Alcohol Chemistry

Isotridecanol (B73481) is an organic compound classified within the broader category of branched-chain alcohols. bartleby.com Unlike their straight-chain counterparts, branched-chain alcohols feature a carbon chain with one or more alkyl side groups. This structural characteristic significantly influences their physical and chemical properties. bartleby.com Generally, branching in an alcohol's structure can lead to a lower melting point, reduced crystallinity, and increased solubility in nonpolar solvents compared to linear alcohols of the same carbon number.

This compound itself is a mixture of C13 isomeric primary alcohols. atamankimya.comwindows.net Its chemical formula is C₁₃H₂₈O. The "iso" prefix denotes the branched nature of the alkyl chain, which is a key feature influencing its industrial applications. moellerchemie.compenpet.com A common isomer in commercial this compound is 11-methyl-1-dodecanol. moellerchemie.compenpet.comatamankimya.com This branched structure is fundamental to the performance characteristics of its derivatives, such as enhanced flexibility in plasticizers and modified interfacial activity in surfactants. researchandmarkets.com Compared to some linear alcohols, branched-chain alcohols like isobutanol and 2-methyl-1-butanol (B89646) exhibit higher energy density and lower hygroscopicity. nih.gov

Evolution of Research Trajectories on this compound Synthesis and Application

The primary industrial method for synthesizing this compound is the hydroformylation, or "oxo synthesis," of C12 olefins. windows.netwikipedia.org This process involves reacting a C12-olefin mixture with synthesis gas (a combination of carbon monoxide and hydrogen) in the presence of a transition metal catalyst. wikipedia.orgntu.ac.ukmt.com The reaction produces an isomeric mixture of C13 aldehydes, which are subsequently hydrogenated to yield the final this compound product. ntu.ac.ukrsc.org

Historically, research into hydroformylation focused on improving reaction efficiency and selectivity. Early processes often utilized cobalt-based catalysts, which required high temperatures and pressures (130-170°C and 200-300 atm). ntu.ac.uk A significant challenge has always been controlling the ratio of linear (n) to branched (iso) aldehyde products. ntu.ac.ukmt.com Later research led to the development of rhodium-based catalysts, which can operate under milder conditions and offer higher selectivity towards the desired isomers. ntu.ac.uk The Shell process, for example, uses a modified cobalt catalyst to achieve a higher normal-to-iso ratio. ntu.ac.uk

The application of this compound has evolved in tandem with its synthesis. It is rarely used as an end product; instead, it serves as a vital chemical intermediate. Its most significant applications are in the production of:

Plasticizers: this compound is a key precursor for producing ester plasticizers, particularly for PVC. These derivatives provide flexibility and durability to polymer formulations. researchandmarkets.com

Surfactants: Through a process called ethoxylation, where this compound reacts with ethylene (B1197577) oxide, a major class of non-ionic surfactants known as this compound ethoxylates is produced. These surfactants are valued for their excellent wetting, emulsifying, and dispersing properties in detergents, cleaners, and industrial processes. atamankimya.comatamankimya.com

Lubricants and Specialty Esters: It is also used to create specialty esters for high-performance lubricants and as a component in the synthesis of resins for coatings. atamankimya.compenpet.comresearchandmarkets.com

Current Research Landscape and Key Challenges in this compound Science

The contemporary research landscape for this compound is shaped by economic, environmental, and technological factors. Key challenges and areas of active research include:

Raw Material Volatility: The production of this compound is heavily dependent on petrochemical feedstocks, such as propylene (B89431) and crude oil. researchandmarkets.comverifiedmarketresearch.com Fluctuations in the price and availability of these raw materials create significant margin pressure and economic uncertainty for producers. researchandmarkets.comverifiedmarketresearch.com This drives research into more cost-effective and stable production routes.

Environmental and Regulatory Pressures: Increasing environmental regulations and a growing demand for sustainable and biodegradable products are influencing the market. hjd-chem.comcognitivemarketresearch.com While this compound derivatives like ethoxylates are noted for their biodegradability, the industry faces pressure to develop greener chemical processes. researchandmarkets.comhjd-chem.com Research into bio-based production of branched-chain alcohols, though more focused on smaller molecules like isobutanol, represents a potential long-term trajectory for the broader chemical industry. nih.govnih.gov

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₃H₂₈O atamankimya.com
CAS Number 27458-92-0; 68526-86-3 atamankimya.commoellerchemie.com
Molecular Weight 200.36 g/mol atamankimya.com
Appearance Clear, colorless, oily liquid atamankimya.commoellerchemie.compenpet.com
Odor Faint, characteristic atamankimya.comatamankimya.com
Solubility Practically insoluble in water; miscible with most organic solvents atamankimya.compenpet.comatamankimya.com
Boiling Point > 250 °C penpet.com
Melting Point < -60 °C penpet.com

Major Applications of this compound and its Derivatives

Application AreaDerivative/UseIndustrySource(s)
Surfactants & Detergents This compound EthoxylatesHome Care, Industrial & Institutional Cleaning, Personal Care, Textiles, Agriculture researchandmarkets.comatamankimya.comatamankimya.com
Polymers & Plastics Ester Plasticizers (e.g., for PVC)Construction, Automotive, Consumer Goods atamankimya.comresearchandmarkets.com
Coatings & Resins Specialty Esters, SolventsAutomotive, Industrial, Architectural atamankimya.comresearchandmarkets.com
Lubricants Specialty Esters, AdditivesAutomotive, Machinery atamankimya.comatamankimya.com
Industrial Processing Defoamers, Wetting Agents, EmulsifiersTextiles, Paper, Metalworking, Mining atamankimya.comatamankimya.comhjd-chem.com
Cosmetics & Fragrances Fragrance Ingredient, EmulsifierPersonal Care penpet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O B128223 Isotridecanol CAS No. 85763-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLWPFSUCHPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058676
Record name 11-Methyldodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isotridecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

85763-57-1, 27458-92-0, 68526-86-3
Record name 11-Methyldodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85763-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotridecyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C11-14-iso-, C13-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methyldodecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotridecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 11-Methyldodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isotridecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C11-14-iso-, C13-rich
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-methyldodecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTRIDECYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Isotridecanol

Catalytic Hydroformylation of Olefin Precursors

The cornerstone of Isotridecanol (B73481) production is the hydroformylation, or oxo synthesis, of C12 olefin precursors. This industrial process involves the reaction of an alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas, to produce aldehydes. wikipedia.orgnumberanalytics.com These aldehydes are subsequently hydrogenated in a separate step to yield the final alcohol products. rsc.org The primary olefin feedstock is typically a branched dodecene, itself derived from the trimerization of butene or dimerization of C6 olefins.

Mechanism and Reaction Kinetics in Oxo Synthesis

The hydroformylation reaction is a homogeneously catalyzed process, with the mechanism for cobalt catalysts first elucidated by Heck and Breslow. wikipedia.orgsci-hub.se The catalytic cycle, which is broadly similar for both cobalt and rhodium catalysts, involves several key steps:

Catalyst Activation and Olefin Coordination: The process begins with the formation of an active catalyst species, such as hydridocobalt tetracarbonyl [HCo(CO)₄] from a precursor like octacarbonyldicobalt [Co₂(CO)₈]. This species coordinates with the C12 olefin. wikipedia.org

Hydride Migration (Insertion): The coordinated olefin undergoes migratory insertion into the metal-hydride bond, forming a dodecyl-metal carbonyl complex. This is a critical step that determines the isomeric form of the resulting aldehyde. tsijournals.com

CO Insertion: A molecule of carbon monoxide inserts into the metal-alkyl bond, yielding a tridecanoyl-metal carbonyl species. uva.nl

Hydrogenolysis and Catalyst Regeneration: The acyl intermediate reacts with H₂ (via oxidative addition and subsequent reductive elimination) to release the final isotridecanal (aldehyde) and regenerate the active hydride catalyst, allowing the cycle to continue. wikipedia.org

The reaction kinetics are complex and depend on the catalyst system. For many rhodium-phosphine catalyst systems, the rate is typically observed to be first-order with respect to the olefin concentration, zero-order with respect to hydrogen, and negative-order with respect to the partial pressure of carbon monoxide. uva.nl The reaction is also highly exothermic, necessitating careful thermal management. ethz.ch

Catalyst Systems and Selectivity Control (e.g., Rhodium, Cobalt Complexes)

The choice of catalyst is paramount in hydroformylation as it dictates the process conditions and, most importantly, the selectivity of the reaction. The two dominant catalyst systems are based on cobalt and rhodium. mt.comresearchgate.net

Cobalt Catalysts: Initially, unmodified cobalt carbonyls like Co₂(CO)₈ were used. sci-hub.se These systems are cost-effective but require harsh operating conditions, including high pressures (200–300 bar) and temperatures (140–180 °C). ethz.ch A significant drawback is their lower selectivity towards the often more desirable linear aldehydes, producing a higher proportion of branched isomers. ethz.ch Modifying cobalt catalysts with ligands like tributylphosphine (B147548) can improve selectivity. wikipedia.org

Rhodium Catalysts: Introduced industrially in the 1970s, rhodium-based catalysts, often modified with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), offer significantly higher activity than cobalt. sci-hub.setsijournals.com This allows for much milder reaction conditions (e.g., lower temperatures and pressures), which reduces energy costs and byproduct formation. tsijournals.com Rhodium catalysts exhibit excellent regioselectivity, favoring the formation of linear aldehydes. mt.com

Selectivity control, particularly the ratio of linear to branched (n/i) aldehydes, is managed by several factors. For rhodium systems, the concentration and type of phosphine ligand are crucial; high ligand concentrations tend to favor the formation of linear products. sci-hub.seuva.nl For cobalt catalysts, an increase in CO partial pressure generally enhances the n/i ratio, creating a necessary compromise between reaction rate and regioselectivity. ethz.ch

Isomer Distribution and Stereochemical Considerations in Industrial Production

This compound is not a single compound but a complex mixture of C13 isomers. basf.com The final isomer distribution is a direct consequence of the structure of the C12 olefin feedstock and the regioselectivity of the hydroformylation step. The branching patterns in the alcohol product are critical as they significantly influence its physical properties and performance in surfactant applications.

For instance, the route used to produce the precursor olefin has a direct impact. Advanced analysis has shown that C6-derived dodecenes can yield a product with a higher concentration of specific isomers, such as 11-methyldodecanol, compared to routes using traditional C12 feedstocks. During hydroformylation, the addition of the formyl group (-CHO) can occur at different positions on the double bond, leading to various structural isomers. The catalyst system and reaction conditions are optimized to steer the reaction towards the desired isomer profile that confers optimal properties for its intended application.

Process Optimization for Enhanced Yield and Purity

Industrial production of this compound focuses on maximizing yield, purity, and cost-efficiency. This is achieved through careful process optimization. Key parameters such as temperature, pressure, and the ratio of CO to H₂ are finely tuned. mt.com While higher temperatures can increase reaction rates, they may negatively impact selectivity and lead to undesirable side reactions like olefin hydrogenation or isomerization. ethz.ch

Table 1: Typical Industrial Synthesis Parameters for this compound Production This table presents illustrative data compiled from various sources on oxo synthesis.

ParameterCobalt-Based ProcessRhodium-Based Process
Catalyst Co₂(CO)₈ (unmodified)Rh complex with PPh₃ ligand
Temperature 140–180 °C ethz.ch80–120 °C wikipedia.org
Pressure 200–300 bar ethz.ch10–100 atm wikipedia.org
Key Advantage Lower catalyst cost mt.comHigh selectivity & activity tsijournals.commt.com
Key Disadvantage Lower selectivity, harsh conditions ethz.chHigh catalyst cost sci-hub.se

Post-Synthetic Modification Pathways

The hydroxyl group of this compound provides a reactive site for further chemical transformations, most significantly ethoxylation, to produce a major class of non-ionic surfactants.

Ethoxylation: Mechanistic Studies and Control of Ethylene (B1197577) Oxide Adduction

Ethoxylation is a widely used industrial process where ethylene oxide (EO) is added to an alcohol. core.ac.uk The resulting products, this compound ethoxylates, are versatile non-ionic surfactants used in detergents, cleaners, and emulsifiers. atamankimya.com

The reaction is typically carried out as a fed-batch process, where gaseous or liquid EO is added to the liquid alcohol in the presence of a basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), at elevated temperatures. core.ac.ukballestra.comrsdjournal.org The mechanism proceeds via the nucleophilic attack of the alkoxide ion (formed by the reaction of this compound with the catalyst) on the carbon atom of the highly strained ethylene oxide ring, leading to ring-opening and the formation of a new ether linkage. core.ac.uk

This process is a polymerization reaction, and the control of ethylene oxide adduction is crucial. ballestra.com The final properties of the surfactant (such as its hydrophilicity, solubility, and detergency) are determined by the average number of EO units added per molecule of alcohol, known as the degree of ethoxylation. atamankimya.com This is controlled by adjusting the molar ratio of ethylene oxide to this compound fed to the reactor. Because the reaction is a series of consecutive additions, the final product is a mixture of molecules with a distribution of different ethoxylate chain lengths. atamankimya.com The reaction is highly exothermic, and strict control of temperature and pressure is essential to maintain safety and prevent runaway reactions. ballestra.comrsdjournal.org

Oxidation Reactions for Carboxylate Derivatives

The primary alcohol group of this compound can be oxidized to form the corresponding carboxylic acid, known as isotridecanoic acid. This transformation is a fundamental reaction in organic synthesis that significantly alters the chemical nature of the molecule, introducing acidic properties. wikipedia.orgnsf.gov

The conversion of primary alcohols to carboxylic acids requires strong oxidizing agents and specific reaction conditions. masterorganicchemistry.com

Potassium Permanganate (B83412) (KMnO₄): This is a very efficient and powerful reagent for oxidizing primary alcohols directly to carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in alkaline, acidic, or neutral solutions. quora.com

Chromium Trioxide (CrO₃): Used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid), this is another common method for this oxidation. wikipedia.orgmasterorganicchemistry.com However, a potential drawback is the formation of ester byproducts and the environmental concerns associated with chromium waste. wikipedia.orgmasterorganicchemistry.com

Other Methods: Industrial-scale oxidations often utilize oxygen or air with catalysts. wikipedia.org For laboratory syntheses, other methods include using sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst like TEMPO. nsf.gov

Table 3: Common Oxidizing Agents for Primary Alcohol to Carboxylic Acid Conversion

Oxidizing Agent Formula Typical Conditions Notes
Potassium Permanganate KMnO₄ Alkaline, acidic, or neutral aqueous solution quora.com Highly efficient and strong oxidant. wikipedia.orgmasterorganicchemistry.com
Jones Reagent CrO₃ / H₂SO₄ Acetone/water Can produce ester byproducts; chromium is toxic. wikipedia.org
Potassium Dichromate K₂Cr₂O₇ Acidified (e.g., H₂SO₄), heated under reflux libretexts.org Excess oxidizing agent ensures complete conversion to the acid. libretexts.org

The oxidation of a primary alcohol like this compound to a carboxylic acid is not a single-step process. It proceeds through an intermediate aldehyde. wikipedia.org

Oxidation to Aldehyde: The primary alcohol is first oxidized to an aldehyde.

Hydration of Aldehyde: In the presence of water, the aldehyde forms an aldehyde hydrate (B1144303), which is a geminal diol (R-CH(OH)₂). wikipedia.org

Oxidation of Hydrate: This hydrate is then further oxidized to the final carboxylic acid. wikipedia.org

Esterification Reactions and Ester Product Characterization for Specialized Applications

One of the most significant applications of this compound is its use in esterification reactions to produce specialty esters. atamankimya.com In a process known as Fischer-Speier esterification, this compound reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. scienceinfo.commdpi.com

R'-COOH + R-OH ⇌ R'-COOR + H₂O (where R-OH is this compound)

These esters are used as plasticizers, lubricants, and components in cosmetics and food additives. atamankimya.comscienceinfo.com For example, the reaction of this compound with stearic acid produces isotridecyl stearate. google.com Catalysts for these reactions include sodium hydrogen sulfate, or a compound catalyst of p-toluenesulfonic acid and hypophosphorous acid. google.comgoogle.com

Characterization of the final ester product is crucial to ensure purity and desired properties. This involves measuring physical and chemical properties such as:

Acid Value: To quantify the amount of unreacted carboxylic acid. A low acid value (e.g., < 0.5) indicates a near-complete reaction. google.com

Hydroxyl Value: To measure the concentration of unreacted alcohol. google.com

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and thermogravimetry can be used to determine melting points, boiling points, and thermal stability. nih.gov

Derivatization for Advanced Functional Compounds (e.g., Morpholine (B109124) Derivatives, Diglycolamides, Quaternized Chitosan)

The unique properties of this compound and its ethoxylates make them valuable precursors for more complex, functional compounds.

Morpholine Derivatives: Ethoxylated alcohols can be converted into various derivatives, including morpholine-based compounds. This can be achieved through reactions such as the reductive amination of the terminal hydroxyl group, followed by cyclization reactions to form the morpholine ring structure, yielding compounds with applications as corrosion inhibitors or specialized solvents.

Diglycolamides (DGAs): Diglycolamides are highly effective ligands for the extraction of trivalent metal ions, which is relevant in nuclear waste processing. rsc.org While not a direct derivative, the amine precursors used to synthesize DGAs can be produced from alcohol feedstocks like this compound through multi-step syntheses, imparting the branched alkyl chain's solubility characteristics to the final DGA molecule.

Quaternized Chitosan (B1678972): Chitosan is a biopolymer with antimicrobial properties, but its use is limited by poor solubility. nih.gov Quaternization improves its water solubility and antimicrobial efficacy. nih.govmdpi.com Ethoxylated this compound derivatives can be chemically linked to the chitosan backbone before or after quaternization. Such modifications can create novel amphiphilic polymers, potentially forming hydrogels or micelles for applications like drug delivery or advanced antimicrobial coatings. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of Isotridecanol (B73481) and its Derivatives

The industrial significance of this compound is primarily due to the versatility of its hydroxyl group, which can undergo numerous reactions. slideshare.net The most prominent of these are ethoxylation, esterification, and oxidation.

Ethoxylation: This is a major industrial process where this compound reacts with ethylene (B1197577) oxide to form this compound ethoxylates, a significant class of non-ionic surfactants. The reaction is typically catalyzed by a strong base like potassium hydroxide (B78521) (KOH) at elevated temperatures (around 180°C) and pressures. The general reaction is as follows: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH (where R = isotridecyl group) windows.net The degree of ethoxylation, represented by 'n', can be varied to produce surfactants with a wide spectrum of properties. atamankimya.comatamankimya.com

Esterification: this compound reacts with carboxylic acids to form esters, which are used as plasticizers and high-performance lubricants. atamankimya.compenpet.com This reaction is typically acid-catalyzed and involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards ester formation.

Oxidation: this compound can be oxidized to the corresponding isotridecanoic acid. This reaction can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The pathway proceeds via an aldehyde intermediate.

The primary industrial synthesis of this compound itself involves the hydroformylation (oxo synthesis) of a branched C12-olefin, which is produced by the trimerization of butene. windows.net This process is followed by hydrogenation to yield the isomeric mixture of primary isotridecyl alcohols.

Role of Branched Structure in Reaction Kinetics and Thermodynamic Favorability

The branched isomeric structure of this compound significantly influences its physical properties and chemical reactivity compared to its linear counterparts.

Physical Properties: The branching reduces crystallinity, which enhances its solubility in nonpolar solvents and results in a lower melting point. This makes it a liquid over a wide range of temperatures, which is advantageous for many formulations.

Reaction Kinetics: The reactivity of alcohols is influenced by the position of the hydroxyl group and the structure of the alkyl chain. researchgate.net In general, the reactivity of primary alcohols is higher than that of secondary alcohols in reactions like isocyanate additions. researchgate.net While this compound is a primary alcohol, its branched structure can introduce steric hindrance, which may affect reaction rates compared to linear primary alcohols. Studies on the etherification of alcohols have shown that branched alcohols are far more selective towards forming olefins (65–75%) compared to linear alcohols, which show high selectivity for ether formation (above 90%). tufts.edu

Thermodynamic Favorability: The presence of the oxygenated functional group in alcohols modifies bond dissociation energies (BDEs) and can trigger different reaction pathways compared to alkanes. nih.govacs.org The C-O bond is the strongest, providing only a minor contribution to radical chain initiation. acs.org The branched structure of this compound impacts the stability of radical intermediates formed during reactions, which in turn affects the thermodynamic favorability of different pathways. For instance, in oxidation reactions, the stability of the intermediate carbocation or radical is influenced by the branching, which can alter the product distribution.

Interfacial Phenomena and Surfactant Mechanism of Action

Derivatives of this compound, particularly the ethoxylates, are widely used as non-ionic surfactants due to their excellent surface-active properties. atamankimya.com A surfactant molecule is amphiphilic, containing both a hydrophobic (water-repelling) part, in this case, the branched isotridecyl group, and a hydrophilic (water-attracting) part, the polyethylene (B3416737) glycol ether chain. nthu.edu.twyoutube.com

When dissolved in a solvent like water, these molecules preferentially adsorb at interfaces (e.g., air-water or oil-water) to lower the system's free energy. nthu.edu.tw The hydrophobic tail orients away from the water, while the hydrophilic head remains in the aqueous phase. nthu.edu.tw This arrangement reduces the surface tension of the water. windows.netcolumbia.edu The mechanism of action for these surfactants involves reducing surface tension and enhancing solubility, which makes them effective as detergents, wetting agents, and emulsifiers. In cleaning applications, the surfactant molecules surround dirt particles, loosening them from the surface so they can be rinsed away. atamankimya.com

The effectiveness of this compound ethoxylates as emulsifiers is demonstrated in their ability to create fine, stable water-based emulsions with various oils and solvents, such as polydimethylsiloxanes. atamankimya.com As dispersants, the hydrophobic part of the surfactant anchors onto polymer particles, while the hydrophilic ethylene oxide chain provides steric stabilization, preventing the particles from agglomerating. atamankimya.comatamankimya.com

In many applications, the speed at which a surfactant reduces surface tension is as crucial as the equilibrium value. tandfonline.com The dynamic surface activity of this compound ethoxylates has been studied using methods like the maximum bubble pressure technique. tandfonline.comtandfonline.com

Research shows that this compound ethoxylates are highly effective at reducing the surface tension of water. tandfonline.com For example, an ethoxylate with 7 ethylene oxide units (E1307) can lower the surface tension to 27.9 mN/m, while one with 10 units (E1310) reduces it to 28.7 mN/m. tandfonline.com The time required to reach this equilibrium surface tension increases as the surfactant concentration decreases. tandfonline.com

The dynamic spreading behavior, which reflects the movement of surfactant from the bulk solution to an interface and the formation of an adsorption layer, is also a key performance indicator. tandfonline.com The adsorption of these nonionic surfactants onto hydrophobic surfaces leads to hydrophilization and a significant decrease in contact angles. tandfonline.com The spreading effectiveness can be evaluated by the equilibrium contact angle (θe), while the spreading efficiency is indicated by the spread rate (K). tandfonline.comtandfonline.com

ParameterThis compound Ethoxylate (7 EO)This compound Ethoxylate (10 EO)Reference
Critical Micelle Concentration (CMC) 5.78 x 10⁻⁵ mol/L8.44 x 10⁻⁵ mol/L tandfonline.com
Surface Tension at CMC (γCMC) 27.9 mN/m28.7 mN/m tandfonline.com

Table 1: Comparison of surface activity parameters for two different this compound ethoxylates.

The solubility and behavior of this compound ethoxylates are directly related to the length of their hydrophilic polyethylene oxide (PEO) chain. windows.net

Aqueous Systems: The solubility in water increases with the degree of ethoxylation. windows.nethjd-chem.com Lower ethoxylates (3-6 EO units), where the hydrophobic alkyl group is dominant, are sparingly soluble in water. windows.net Higher ethoxylates are readily water-soluble. windows.net The solubility of ethoxylates in water is based on the hydration of the oxygen atoms in the PEO chain via hydrogen bonds. windows.net As the temperature increases, this hydration decreases, leading to a decrease in solubility. At a specific temperature, known as the cloud point, the solution becomes cloudy as a separate, water-immiscible surfactant phase forms. windows.net This process is reversible upon cooling. windows.net At certain medium concentration ranges, these ethoxylates can also form pastes or gels when mixed with water. windows.net

Non-Aqueous Systems: Lower ethoxylates that are sparingly soluble in water are, conversely, soluble in nonpolar organic solvents and are used as water-in-oil (w/o) emulsifiers. windows.net this compound itself is miscible with most common organic solvents but is practically insoluble in water. atamankimya.com

Studies on Molecular Aggregation and Association Equilibria

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution begin to self-assemble into aggregates called micelles. nthu.edu.tw This is a thermodynamically favorable process that minimizes the contact between the hydrophobic tails and the water. nthu.edu.tw

For this compound ethoxylates, the CMC increases with the length of the ethylene oxide chain, as the molecule becomes more hydrophilic. tandfonline.comtandfonline.com For instance, the CMC of an ethoxylate with 7 EO units is lower than that of one with 10 EO units. tandfonline.com

PropertyValueConditionsReference
Degree of Association (this compound) 1.07Room Temperature slideshare.net
CMC (this compound + 7 EO) ~25 to 100 mg/lAqueous Solution windows.net
CMC (this compound + 10 EO) ~25 to 100 mg/lAqueous Solution windows.net
Aqueous Mixture State (Higher Ethoxylates) Homogeneous & Clear< 30% Surfactant windows.net
Aqueous Mixture State (Higher Ethoxylates) Paste or GelMedium Concentration Range windows.net

Table 2: Aggregation and association properties of this compound and its ethoxylates.

The degree of association for pure this compound at room temperature is only 1.07, significantly lower than that of smaller alcohols like methanol (B129727) (3.17), indicating less self-association through hydrogen bonding. slideshare.net

In addition to forming micelles, higher ethoxylates of this compound can form gel-like or paste-like phases at medium concentrations in water. windows.net These higher-ordered structures result from the specific packing of the surfactant molecules and dramatically affect the viscosity of the solution. youtube.com The formation of these aggregates is a key aspect of their function in various applications, from cleaning to acting as emulsifiers. Studies have also explored the synergistic interactions and co-adsorption mechanisms between surfactants and nanoparticles, where the surfactant can adsorb onto the nanoparticle surface, modifying its properties and leading to complex aggregation behavior. frontiersin.org

Environmental Fate and Ecotoxicological Research

Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems

Acute and Chronic Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)

Isotridecanol (B73481), ethoxylated has a moderate toxicity concern for aquatic organisms. santos.comsantos.com Studies show that the acute toxicity to fish, aquatic invertebrates, and algae are all within the same order of magnitude. santos.comsantos.com

For a specific variant, this compound, ethoxylated, < 2.5 EO, it is considered to have a low potential for bioaccumulation and is rapidly biodegradable. europa.eu The most sensitive organism to this variant was found to be Daphnia magna, with an EL50 (48h) of 0.544 mg/L. europa.eu The chronic effect concentration for the same organism was a NOEC (21 d) of 0.218 mg/L. europa.eu Based on this data, this specific ethoxylate is classified for environmental hazards as Acute 1 and Chronic 3. europa.eu

The following tables present a summary of acute and chronic toxicity data for this compound and its ethoxylates.

Table 1: Acute Toxicity of this compound and its Ethoxylates to Aquatic Organisms

SpeciesEndpointValue (mg/L)Exposure TimeMethodReference
Cyprinus carpio (Carp)LC50> 1 - 1096 hOECD 203 (EU C.1) diversey.com
Cyprinus carpio (Carp)LC50> 10 - 10096 hOECD 203 (EU C.1) diversey.com
FishLL50> 1.196 hOECD 203 europa.eu
FishLC500.196 hOECD TG 203 industrialchemicals.gov.au
Aquatic InvertebratesEL500.54448 hOECD 202 europa.eu
InvertebratesEC500.15148 hOECD TG 202 industrialchemicals.gov.au
Desmodesmus subspicatus (Green algae)EC50> 10 - 10072 hOECD 201, static diversey.com
Desmodesmus subspicatus (Green algae)EC50> 1 - 1072 hOECD Test Guideline 201 tennantsdistribution.com
AlgaeErC503.472 hOECD 201 europa.eu

Table 2: Chronic Toxicity of this compound and its Ethoxylates to Aquatic Organisms

SpeciesEndpointValue (mg/L)Exposure TimeMethodReference
Aquatic InvertebratesNOEC0.21821 dOECD 211 europa.eu
Daphnia magna (Water flea)EC200.7421 dQSAR windows.net
AlgaeErC101.3372 h- europa.eu
Desmodesmus subspicatus (Green algae)EC200.97972 h- windows.net
Desmodesmus subspicatus (Green algae)EC10> 1 - 1072 h- tennantsdistribution.com

Cellular and Subcellular Mechanisms of Ecotoxicity (e.g., Membrane Disruption, Oxidative Stress)

The primary mechanism of action for this compound ethoxylates in biological systems is their function as surfactants, which can lead to the disruption of cell membranes. benchchem.com This disruption can cause cell lysis and the subsequent release of intracellular contents. benchchem.com

While not all nanomaterials generate reactive oxygen species (ROS) spontaneously, their interactions with cellular components can lead to oxidative stress. nih.gov This can involve mitochondrial injury due to increased calcium uptake and structural damage to the organelle. nih.gov For some nanoparticles, this oxidative stress is a key mechanism of their toxicity. nih.gov

Bioaccumulation Potential Studies

This compound and its ethoxylates are considered to have a low potential for bioaccumulation. santos.comsantos.com This is attributed to the biotransformation and excretion of alcohol ethoxylates, which makes significant accumulation in organisms unlikely. europa.eutennantsdistribution.com

A calculated bioconcentration factor (BCF) for this compound in fish is less than 285. basf.com Another study on this compound, ethoxylated (< 2.5 EO) reported a BCF of 232.5 in Pimephales promelas (fathead minnow) after 72 hours of exposure. windows.net For ethoxylated alcohols in general, BCF values in fish have been reported to range from less than 5 to 387.5. santos.com Based on these findings, this compound, ethoxylated does not meet the screening criteria for bioaccumulation. santos.com

Adsorption to Soil and Sediment Investigations

This compound, ethoxylated has a moderate potential for adsorption to soil and sediment. santos.comsantos.com The average organic carbon-water (B12546825) partitioning coefficient (Koc) for C13 ethoxylated alcohols is 298.6 L/kg. santos.comsantos.com If released to soil, this Koc value suggests a moderate potential for both adsorption and mobility. santos.com In aquatic environments, it may have moderate adsorption to suspended solids or sediment. santos.com

For this compound, ethoxylated (>= 2.5 EO), the Koc value is greater than 5000, indicating it is immobile due to strong adsorption to soil. tennantsdistribution.com In contrast, for this compound, ethoxylated (< 2.5 EO), the Koc has been estimated by QSAR to be in the range of 238 - 1831. windows.net

Environmental Risk Assessment Methodologies and Case Studies

Environmental risk assessments for chemicals like this compound often involve determining the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). ecetoc.orglu.se The ratio of these two values, known as the Risk Characterization Ratio (RCR) or Risk Quotient (RQ), is used to estimate the environmental risk. ecetoc.orglu.se An RCR or RQ greater than 1.0 suggests a potential environmental risk. ecetoc.orglu.se

The European Chemicals Agency (ECHA) provides guidance on information requirements and chemical safety assessments, which includes methodologies for deriving PNEC values. lu.selu.se These methods often utilize assessment factors applied to acute or chronic toxicity data to account for uncertainties when extrapolating from laboratory data to ecosystem effects. wikipedia.org

PNEC values for this compound and its ethoxylates have been derived for various environmental compartments. For this compound, ethoxylated, a freshwater trigger value of 0.14 mg/L has been established, which is used as the PNEC for water. santos.comsantos.comsantos.com This value was derived using data normalized to an alkyl chain length of C13.3 and an average of 8.2 ethylene (B1197577) oxide units, employing a statistical distribution method with 95% protection. santos.comsantos.com

As toxicity data for sediment-dwelling and soil organisms are often lacking, PNECs for these compartments are typically calculated using the equilibrium partitioning method. santos.comsantos.com The following table summarizes derived PNEC values for an ethoxylated form of this compound.

Table 3: Predicted No Effect Concentration (PNEC) for this compound, ethoxylated

Environmental CompartmentPNEC ValueUnitExtrapolation MethodReference
Freshwater4.36µg/LAssessment factor europa.eu
Marine water0.436µg/LAssessment factor europa.eu
Intermittent releases (freshwater)5.44µg/L- europa.eu
Intermittent releases (marine water)0.544µg/L- europa.eu
Sewage Treatment Plant (STP)4.35mg/LAssessment factor europa.eu
Sediment (freshwater)0.119mg/kg sediment dwEquilibrium partitioning method europa.eu
Sediment (marine water)0.012mg/kg sediment dwEquilibrium partitioning method europa.eu
Soil0.021mg/kg soil dwEquilibrium partitioning method europa.eu
Water0.140mg/LANZG Water Quality Guideline santos.com
Sediment0.71mg/kg wet wtCalculated santos.com

Persistence: It is readily biodegradable and therefore does not meet the screening criteria for persistence. santos.comsantos.com

Bioaccumulation: The bioconcentration factors (BCF) in fish for ethoxylated alcohols are below the threshold for bioaccumulation concern. santos.com

Toxicity: While exhibiting some aquatic toxicity, the chronic NOEC values for alcohol ethoxylates are generally above the level that would classify it as toxic under PBT criteria. santos.com

Interactions with Environmental Biota

Microbial Response to this compound Exposure (e.g., Bacterial Growth Inhibition, Fatty Acid Synthesis Impact)

This compound has been shown to exhibit significant antimicrobial properties, primarily through mechanisms that disrupt the fundamental structure and function of the microbial cell. Research indicates that its toxicity to microorganisms is largely attributable to its ability to interfere with cellular membranes. benchchem.com As a branched-chain fatty alcohol, this compound can integrate into the lipid bilayers of bacterial membranes, which alters membrane fluidity and permeability. benchchem.com This disruption can lead to the leakage of essential intracellular components and ultimately inhibit bacterial growth or cause cell death.

The interaction of long-chain alcohols with bacterial membranes is a known mechanism of antimicrobial action. For many bacteria, the cell membrane's integrity is crucial for survival, maintaining cellular homeostasis and energy production. mdpi.com The introduction of a substance like this compound can compromise these functions. Studies using bacterial reporter assays have demonstrated that this compound significantly inhibits bacterial growth even at low concentrations. benchchem.com This inhibitory effect is concentration-dependent. For instance, one study identified a 50% growth inhibition (IC50) concentration for Pseudomonas aeruginosa when exposed to this compound. benchchem.com

While the primary mechanism of toxicity appears to be membrane disruption, this action is also linked to the induction of oxidative stress. benchchem.com Damage to the cell membrane can trigger an envelope stress response in bacteria, which may include the production of reactive oxygen species (ROS). nih.gov These highly reactive molecules can cause further cellular damage to proteins, lipids, and DNA. mdpi.com

There is no direct evidence to suggest that this compound's primary mode of action is the direct inhibition of the fatty acid synthesis pathway in bacteria. Instead, observed effects on membrane lipids are more likely a consequence of membrane disruption and the cell's subsequent stress responses. benchchem.comnih.gov Some bacteria have developed tolerance mechanisms to biocides that involve altering the composition of their cell membranes, such as increasing the proportion of long-chain fatty acids to enhance hydrophobicity and impede the penetration of the chemical. neliti.com This is a defensive response from the bacterium rather than a direct inhibitory action by the compound on the synthesis pathway itself.

The following table summarizes findings on the growth inhibition of various microorganisms upon exposure to this compound.

OrganismEndpointEffect
Pseudomonas aeruginosaIC50Growth inhibition benchchem.com
Activated sludgeInhibitionVery toxic benchchem.com

Table 1: Microbial Growth Inhibition by this compound.

Gene Expression Profiling in Ecotoxicological Studies

The field of ecotoxicogenomics, which studies how environmental toxicants influence gene and protein expression, provides a deeper understanding of a chemical's mode of action beyond traditional toxicity endpoints like mortality or growth inhibition. nih.gov In the context of this compound, gene expression studies have been employed to elucidate the molecular mechanisms underlying its toxicity to environmental organisms.

Research using bacterial reporter assays has revealed that exposure to this compound leads to notable changes in gene expression. benchchem.com Specifically, studies have observed the induction of genes associated with oxidative stress and membrane damage. benchchem.com This aligns with the physiological evidence of membrane disruption and suggests that bacteria actively mount a genetic defense against the chemical stress imposed by this compound. The induction of these specific stress-response pathways provides mechanistic insight into how microorganisms perceive and react to this compound in their environment. nih.gov

In a broader study evaluating the toxicity of various agricultural adjuvants, an ethoxylated this compound was analyzed using a multiple endpoint bacterial reporter assay. nih.gov This assay measured the induction of specific signaling pathways related to oxidative stress, DNA damage, and membrane damage. The study found that among the surfactants tested, ethoxylated this compound was one of the least toxic, showing little to no induction of the monitored stress-related genes at the tested concentrations. nih.gov This suggests that the toxic potential and the resulting gene expression profile can be influenced by the specific formulation of the alcohol, such as its degree of ethoxylation.

The application of gene expression analysis is not limited to microbes. Ecotoxicological research on other aquatic organisms also utilizes these techniques to understand sublethal effects. scispace.com For example, studies on developing zebrafish have used this compound to investigate gene-gene interactions, highlighting the utility of this compound in broader ecotoxicological models. scispace.com Such studies are vital for predicting the potential impacts of chemicals on diverse organisms within an ecosystem and for developing more comprehensive environmental risk assessments. nih.gov Without a mechanistic understanding of toxicity, which gene expression profiling can provide, it is challenging to predict how effects at the molecular level might translate to the population or community level. nih.gov

Toxicological Profiles and Biological Activity Research

Biological Mechanisms of Action

Interaction with Cellular Membranes and Biological Processes

Isotridecanol (B73481) and its derivatives, particularly ethoxylates, exert their biological effects primarily through interactions at the cellular level. As substances with surfactant properties, their fundamental mechanism involves the disruption of cellular membranes. The hydrophobic, branched alkyl chain and the hydrophilic alcohol or polyether group allow these molecules to interface with the lipid bilayers of cells. This interaction can compromise membrane integrity, potentially leading to the release of intracellular components.

Research indicates that the hydrophobic structure of this compound ethoxylates is a key factor in their biological activity. biosynth.com These compounds can inhibit the growth of bacteria, a property utilized in wastewater treatment. biosynth.com The mechanism for this antibacterial action has been linked to the inhibition of fatty acid synthesis in microorganisms. biosynth.com

Further studies on related long-chain alcohols have elucidated more specific interactions with membrane components. For instance, homologous series of alkanols have been shown to interact with sodium channels in nerve membrane vesicles. nih.gov Secondary isomers, such as 5-tridecanol, were found to block ion flux through these channels, suggesting a direct interaction with membrane-embedded proteins. nih.gov This blocking action on ion channels represents a significant disruption of normal biological processes. nih.gov

The interaction is not limited to proteins; there is also a direct effect on the lipid components of the membrane. Studies on n-alkanols, including 1-tridecanol, have demonstrated that they can alter the physical state of phospholipid membranes. researchgate.net Depending on their concentration, they can either depress or elevate the membrane's phase transition temperature, indicating a significant perturbation of the lipid bilayer's structure and fluidity. researchgate.net Generally, many pharmacologically active compounds induce structural changes in the lipid phase of membranes, which can, in turn, disturb membrane function and indirectly modulate the activity of membrane proteins. up.pt

Induction of Oxidative Stress in Cellular Systems

The metabolism of alcohols is a known source of oxidative stress, and this compound is no exception. The metabolic processing of alcohols can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This increase in reactive species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress that damages biological molecules and structures. nih.gov General effects of alcohol-induced oxidative stress include the depletion of crucial endogenous antioxidants like glutathione (B108866) (GSH) and an increase in lipid peroxidation markers such as malondialdehyde (MDA). nih.govnih.gov

Specific research has pointed to the potential of this compound to cause molecular responses indicative of oxidative stress. scispace.com In a study on developing Japanese medaka, exposure to this compound resulted in such responses. scispace.com

Conversely, some studies on complex extracts containing related compounds have shown anti-oxidative effects under certain conditions. For example, extracts of Cichorium intybus, which contain compounds like (2E)-tridecanol, demonstrated protective effects against methotrexate-induced oxidative stress in rats. semanticscholar.org The administration of these extracts led to a reduction in markers of liver damage and an increase in the levels of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). semanticscholar.org This suggests a complex interaction with oxidative pathways that may be context-dependent. Any imbalance between the production of reactive molecules and their detoxification can result in oxidative stress. researchgate.net

In Vitro and In Vivo Toxicological Models for Risk Characterization

A variety of standardized toxicological models, both in vitro and in vivo, are employed to characterize the risks associated with this compound and its ethoxylates. These tests evaluate endpoints ranging from acute toxicity to long-term effects like genotoxicity and reproductive toxicity.

In vitro models are primarily used for screening potential hazards like genetic toxicity. The bacterial reverse mutation assay, often using Salmonella typhimurium strains, is a common method to assess mutagenicity. santos.com For this compound ethoxylates, in vitro tests have shown no evidence of genotoxicity or mutagenicity. diversey.com

In vivo models provide data on the effects of the substance on whole organisms. For environmental risk assessment, aquatic toxicity is a key concern. Standardized tests are conducted on various trophic levels, including fish (e.g., OECD 203), aquatic invertebrates like Daphnia magna (e.g., OECD 202), and algae (e.g., OECD 201). santos.comeuropa.eu These studies determine acute effect concentrations (EC50) and long-term no-observed-effect concentrations (NOEC). europa.eu For instance, a 21-day chronic toxicity study on D. magna has been used to establish a NOEC for this compound ethoxylates. europa.eu Developing zebrafish are also utilized as a model to assess sublethal toxicity by observing developmental deformities and molecular stress responses. scispace.com

For human health risk assessment, studies on mammals are crucial. A two-year dietary study in rats using a similar alcohol ethoxylate (C12-13AE6.5) was conducted to determine the No-Observed-Adverse-Effect Level (NOAEL). santos.comsantos.com In another in vivo screening study, this compound was evaluated for effects on organs like the testes and liver in rats, which helped establish a NOAEL. europa.eu Toxicological assessments also rely on a "Weight-of-Evidence" approach, which uses data from structurally similar analogue substances to predict hazards like skin and eye irritation, thereby reducing the need for new animal testing. europa.eu

The following table summarizes key toxicological models used for the characterization of this compound and its derivatives.

Model TypeTest System/OrganismEndpoint MeasuredReference
In VitroBacterial Reverse Mutation Assay (S. typhimurium)Genotoxicity/Mutagenicity santos.com
In VivoFish (species not specified, OECD 203)Short-term toxicity (LL50) europa.eu
In VivoAquatic Invertebrate (Daphnia magna, OECD 202)Short-term toxicity (EL50) europa.eu
In VivoAquatic Invertebrate (Daphnia magna)Chronic toxicity (NOEC, 21-day) europa.eu
In VivoAlgae (species not specified, OECD 201)Toxicity (ErC50) europa.eu
In VivoRat (2-year dietary study on analogue C12-13AE6.5)Repeated dose toxicity (NOAEL) santos.comsantos.com
In VivoRat (comparative screening study)Organ-specific toxicity (NOAEL) europa.eu
In VivoDeveloping ZebrafishSublethal toxicity (developmental effects, molecular stress) scispace.com

Comparative Toxicology with Analogous Branched Alcohols and Surfactants

The toxicological profile of this compound is often understood in comparison to other branched alcohols and surfactants. These comparisons help to contextualize its relative hazards and to understand structure-activity relationships.

When compared to other surfactants used as agricultural adjuvants, ethoxylated fatty alcohols like this compound were found to be among the least toxic compounds in one analysis. nih.gov However, the broader class of alcohol ethoxylates (AE) has been noted for potential genotoxicity in some assays. nih.gov

A significant body of comparative toxicology exists for Alcohol Ethoxylates (AE) versus Nonylphenol Ethoxylates (NPE), another class of non-ionic surfactants. regulations.gov While both AE and NPE exhibit a similar range of acute toxicity to aquatic organisms, their environmental fate and the toxicity of their breakdown products differ significantly. regulations.gov AEs are readily biodegradable, and their degradation intermediates are less toxic than the parent compounds. regulations.gov In contrast, NPEs are not readily biodegradable, and their primary degradation product, nonylphenol, is more toxic and persistent than the original surfactant. regulations.gov In terms of mammalian health, AEs show a low order of toxicity and are not considered genotoxic, carcinogenic, or reproductive toxicants. regulations.govsantos.com

Toxicological ParameterAlcohol Ethoxylates (AE)Nonylphenol Ethoxylates (NPE)Reference
Aquatic Toxicity (Parent Compound)Similar range of toxicity to NPESimilar range of toxicity to AE regulations.gov
BiodegradabilityReadily biodegradableNot readily biodegradable regulations.gov
Intermediate Degradation Product ToxicityLess toxic than parent surfactantMore toxic than parent surfactant (e.g., Nonylphenol) regulations.gov
Mammalian Toxicity (Genotoxicity, Carcinogenicity)NegativeConsidered an endocrine disruptor regulations.govsantos.com

Within the class of alcohol ethoxylates, toxicity can be influenced by both the alkyl chain and the degree of ethoxylation. Branched AEs have been found to be less toxic to algae than their linear counterparts. heraproject.com The degree of ethoxylation is a key determinant of irritation potential; alcohol ethoxylates with an average of three or more ethoxy (EO) groups tend to be irritating, whereas those with fewer than 2.5 EO groups, such as some this compound ethoxylates, are predicted to be non-irritating to skin and eyes. europa.eusantos.com

Comparisons with other alcohols also reveal important trends. In studies on nerve membrane vesicles, primary straight-chain alkanols were found to be more potent in blocking sodium channels than secondary isomers like 5-tridecanol. nih.gov

Advanced Analytical Methodologies for Isotridecanol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of isotridecanol (B73481), providing the means to separate its complex isomeric components and quantify them accurately.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. omicsonline.org It is particularly effective for determining the purity of the substance and for the separation and identification of its various isomers. omicsonline.orgifrafragrance.org

In a typical GC-MS analysis, the this compound sample is vaporized and introduced into a gas chromatograph. The separation of the isomers is achieved on a capillary column, often with a specific stationary phase that allows for the differential partitioning of the branched-chain alcohols based on their boiling points and structural differences. nih.gov As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each isomer, acting as a molecular fingerprint that allows for its identification. unl.edumdpi.com

The purity of an this compound sample can be determined by the relative area of the main isomer peaks compared to any impurity peaks present in the chromatogram. ifrafragrance.org For quantitative analysis of individual isomers, stable isotope-labeled internal standards can be employed to ensure accuracy. nih.gov

Key GC-MS Parameters for this compound Analysis:

ParameterTypical SettingPurpose
Column Capillary column (e.g., CP Sil 19)Separation of isomers
Carrier Gas HeliumTransports sample through the column
Ionization Mode Electron Impact (EI)Fragmentation of molecules for identification
Detector Mass SpectrometerIdentification and quantification of separated components
Data Analysis Comparison of mass spectra with libraries and standardsIsomer identification and purity assessment

This table provides a generalized overview of typical GC-MS parameters. Specific conditions may vary depending on the exact instrumentation and the specific isomers being targeted.

For the analysis of this compound and its metabolites in complex biological and environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique offers high sensitivity and selectivity, which are crucial when dealing with the low concentrations and potential interferences found in matrices such as blood, urine, or soil. researchgate.netcsic.es

Sample preparation for LC-MS/MS analysis often involves extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest and remove matrix components that could interfere with the analysis. mdpi.com The extracted sample is then injected into a liquid chromatograph, where separation occurs on a column, commonly a C18 column. mdpi.com

The eluent from the LC column is introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification even at trace levels. nih.gov

Typical LC-MS/MS Workflow for this compound Analysis in Complex Matrices:

StepDescription
1. Sample Preparation Extraction (LLE or SPE) to isolate this compound and its metabolites.
2. Chromatographic Separation Separation of analytes on a suitable LC column (e.g., C18).
3. Ionization Electrospray ionization (ESI) is commonly used to generate ions.
4. Mass Analysis (MS1) Selection of the precursor ion specific to the analyte.
5. Fragmentation Collision-induced dissociation (CID) of the precursor ion.
6. Mass Analysis (MS2) Detection of specific product ions for quantification.

This table outlines a general workflow. Optimization of each step is essential for achieving the desired sensitivity and accuracy.

High-performance liquid chromatography (HPLC) is a versatile and robust technique for the impurity profiling of chemical substances, including this compound. biomedres.usresearchgate.net It is particularly useful for separating non-volatile or thermally labile impurities that may be present in the final product. biomedres.us

In HPLC analysis, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation of components is based on their differential interactions with the stationary and mobile phases. biomedres.us A variety of detectors can be used with HPLC, such as ultraviolet (UV) detectors, but for comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) provides the ability to identify unknown impurities by their molecular weight and fragmentation patterns. biomedres.usnih.gov

The development of an HPLC method for impurity profiling involves selecting the appropriate column, mobile phase composition, and gradient elution program to achieve optimal separation of all potential impurities from the main this compound peaks. researchgate.net This allows for the quantification of known impurities and the tentative identification of unknown ones. veeprho.com

Advantages of HPLC for Impurity Profiling:

FeatureBenefit
High Resolution Enables the separation of closely related impurities.
Versatility Applicable to a wide range of compounds, including non-volatile ones. veeprho.com
Quantitative Accuracy Provides precise quantification of impurity levels.
Hyphenation Capability Easily coupled with MS for structural elucidation of unknown impurities. biomedres.us

This table highlights the key benefits of using HPLC for the analysis of impurities in this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound isomers and the identification of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for determining the detailed molecular structure of organic compounds. mdpi.comsolubilityofthings.com It is particularly valuable in the study of this compound for elucidating the complex branching patterns of its various isomers. magritek.commagritek.com

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR, such as ¹H and ¹³C NMR, provides information about the different chemical environments of the hydrogen and carbon atoms in the molecule. jchps.com The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum can be used to deduce the connectivity of atoms and the number of protons in different parts of the molecule. magritek.com

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. solubilityofthings.com This information is crucial for piecing together the exact structure of each isomer. mdpi.com

Information Obtained from NMR for this compound Analysis:

NMR TechniqueInformation Provided
¹H NMR Number and type of proton environments, neighboring protons. jchps.com
¹³C NMR Number and type of carbon environments.
COSY Connectivity between coupled protons. solubilityofthings.com
HSQC Correlation between protons and their directly attached carbons. solubilityofthings.com

This table summarizes the key information derived from various NMR experiments, which collectively enable the detailed structural elucidation of this compound isomers.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rtilab.comnih.gov For this compound, FTIR analysis is primarily used to confirm the presence of the hydroxyl (-OH) group and the alkyl (C-H) groups, which are the characteristic functional groups of this alcohol.

In an FTIR experiment, infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. rtilab.com The resulting spectrum shows absorption bands at characteristic wavenumbers, which can be assigned to specific functional groups. americanpharmaceuticalreview.com

For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Strong absorption bands in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the alkyl chains. americanpharmaceuticalreview.com FTIR is a valuable tool for quality control to quickly verify the identity of the substance and to detect certain types of impurities. rtilab.comijrti.org

Characteristic FTIR Absorption Bands for this compound:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch (hydrogen-bonded)3200 - 3600 (broad)
Alkyl (C-H) C-H stretch2850 - 2960 (strong)
Alkyl (C-O) C-O stretch1000 - 1260 (medium)

This table presents the expected FTIR absorption bands for the key functional groups in this compound. The exact positions and shapes of the bands can provide further structural information.

Sample Preparation and Matrix Effects in Environmental and Biological Analysis

The accurate quantification of this compound and its ethoxylates in environmental and biological matrices is a significant analytical challenge. The complexity of these matrices, which include wastewater, river water, sediment, and biological tissues, necessitates robust sample preparation techniques to isolate the analytes of interest and minimize interference from other co-extracted compounds. The choice of sample preparation method is critical and depends on the specific matrix, the concentration of the target analyte, and the analytical instrument used for detection.

Sample Preparation Techniques

Solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of alcohol ethoxylates (AEOs), including this compound derivatives, from aqueous samples like river water and wastewater effluent. epa.govnih.gov The selection of the sorbent material is crucial for achieving high recovery rates. Common choices include reversed-phase sorbents like C18 (octadecylsilica) and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced), which are effective at retaining the relatively nonpolar alcohol ethoxylates from the water phase. researchgate.netscirp.org For solid samples such as sediment and sludge, extraction is often performed using techniques like ultrasonic-assisted extraction (UAE) with an organic solvent such as methanol (B129727), followed by a cleanup step, which may also involve SPE to remove interfering substances. researchgate.net

Liquid-liquid extraction (LLE) is another common method, particularly for concentrating analytes from water samples into an immiscible organic solvent. researchgate.net For biological samples, such as plasma or tissue, preparation is more complex, often involving protein precipitation followed by LLE or SPE to isolate the target compounds. oup.com A study on the analysis of an octaethylene glycol monodecyl ether (C10E8) in rat plasma utilized a simple protein precipitation step with acetonitrile. oup.com

The following table summarizes various sample preparation methods used for alcohol ethoxylates, the class of compounds to which this compound belongs, in different matrices.

MatrixPreparation TechniqueKey Parameters & FindingsReference
River WaterSolid-Phase Extraction (SPE) & LC-MS/MSSorbent: Not specified. Recoveries ranged from 39-45%. epa.gov
River WaterLiquid-Liquid Extraction (LLE) & GC-MSSolvent: Ethyl acetate (B1210297). Used for identification and quantification of C12OH and C12EO1–9. researchgate.net
Wastewater EffluentDerivatization & LC/MSSamples preserved with formalin. SPE used for cleanup. Average recovery of individual ethoxymers was 75%. psu.edu
SedimentUltrasonic Extraction & SPE Cleanup & UPLC-MS/MSExtraction with methanol; SPE cleanup with HLB or C18 cartridges. Recoveries were 61-102% but lower for longer AEO ethoxymers. researchgate.net
Rat PlasmaProtein Precipitation & LC-MS/MSAcetonitrile used for protein precipitation. Mean extraction recovery was 98.2-104.4%. oup.com

Matrix Effects

Matrix effects are a primary concern in the analysis of this compound, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com These effects arise from co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. researchgate.netoup.com

In environmental analysis, natural organic matter, salts, and other pollutants present in water and sediment can cause significant matrix effects. researchgate.net For biological samples, phospholipids (B1166683) from cell membranes are a major source of ion suppression. oup.com A study analyzing AEOs in sediment evaluated matrix effects by comparing the signal intensity of internal standards in a clean solvent with their intensity in the final sample extracts. researchgate.net

In the analysis of C10E8 in rat plasma, the matrix effect was quantified by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area in a neat solution. oup.com The results showed a mean matrix effect of 91.6% at a low concentration (10 ng/mL) and 99.1% at a high concentration (500 ng/mL), indicating a slight ion suppression that was more pronounced at lower analyte levels. oup.com To compensate for matrix effects, the use of an appropriate internal standard, ideally an isotope-labeled version of the analyte, is a common and effective strategy. chromatographyonline.com When isotope-labeled standards are unavailable, a structurally similar compound that behaves identically to the analyte during sample preparation and analysis should be chosen. chromatographyonline.com

Method Validation and Quality Assurance in this compound Analysis

To ensure that the analytical results for this compound are reliable, accurate, and reproducible, the analytical method must be thoroughly validated. epa.gov Method validation is the process of demonstrating that a method is suitable for its intended purpose. chromatographyonline.com It involves evaluating several key performance characteristics. Quality assurance (QA) and quality control (QC) are overarching systems that ensure the validation is performed correctly and that the method continues to perform as expected during routine use. resource.org

Method Validation Parameters

The primary parameters assessed during method validation for this compound analysis include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by a calibration curve, and a correlation coefficient (r) or coefficient of determination (r²) close to 1 is desired. chromatographyonline.com

Accuracy is the closeness of the test results to the true value. It is often determined by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the percent recovery. resource.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). resource.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. chromatographyonline.com

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

The following table presents validation data from studies analyzing alcohol ethoxylates, providing insight into the performance of methods applicable to this compound.

Analyte/MatrixMethodValidation ParameterFindingReference
C12-C18 AEOs / EffluentLC/MSLimit of Quantitation (LOQ)0.25 µg/L for total AEOs (based on a 4-L sample). psu.edu
C12 AEOs / River WaterLLE-GC-MSLimit of Detection (LOD)Ranged from 0.005 µg/L (for C12EO2–7) to 1 µg/L (for C12EO1). researchgate.net
C12 AEOs / River WaterLLE-GC-MSLimit of Quantification (LOQ)Ranged from 0.01 µg/L (for C12EO5–7) to 2 µg/L (for C12EO1). researchgate.net
AEOs / SedimentUPLC-MS-MSLimit of Detection (LOD)Usually below 0.5 ng/g, but higher for monoethoxylate species (>5 ng/g). researchgate.net
C10E8 / Rat PlasmaLC-MS/MSAccuracy (Intra- & Inter-day)97.4–108.8% and 92.8–101.6%, respectively. oup.com
C10E8 / Rat PlasmaPrecision (Intra- & Inter-day)RSD was ≤10.1% and ≤4.7%, respectively. oup.com

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for maintaining data quality in routine analysis. resource.org This program should be detailed in a Quality Assurance Project Plan (QAPP) before analysis begins. epa.gov Key QA/QC practices include:

Analysis of Blanks: Method blanks (clean matrix processed like a sample) are analyzed to check for contamination during the sample preparation and analysis process. researchgate.net

Spiked Samples/Matrix Spikes: A known quantity of the analyte is added to a real sample, which is then analyzed to assess method accuracy and potential matrix effects in a specific sample type. resource.org Recovery of the added analyte should fall within established acceptance limits, often 85-115%. resource.org

Replicate Samples: Analyzing duplicate or triplicate samples provides a measure of method precision for real-world samples. researchgate.net

Calibration Verification: The instrument's calibration is checked periodically by analyzing a standard of known concentration to ensure the response has not drifted. resource.org

Use of Certified Reference Materials (CRMs): When available, analyzing a CRM with a certified concentration of the analyte provides the most rigorous test of a method's accuracy.

By implementing these comprehensive sample preparation, method validation, and QA/QC protocols, analytical laboratories can generate high-quality, reliable data for this compound in complex environmental and biological research.

Applications and Industrial Research & Development

Surfactant Formulations and Performance Optimization

Isotridecanol (B73481) is a key precursor in the synthesis of a wide range of surfactants, which are essential components in numerous cleaning and industrial processes. fatposglobal.comverifiedmarketresearch.com These surfactants are valued for their ability to reduce surface and interfacial tension, enabling the mixing of immiscible substances like oil and water. chemondis.com

Nonionic Surfactants Based on this compound Ethoxylates

The branched structure of the this compound backbone contributes to enhanced solubility in organic solvents and can improve surfactant performance compared to their linear counterparts. benchchem.com Research has shown that the degree of ethoxylation is a critical factor in determining the properties of these surfactants. For instance, ethoxylates with a shorter ethylene (B1197577) oxide (EO) chain are typically low-viscosity liquids at room temperature, with viscosity increasing as the degree of ethoxylation rises. atamanchemicals.com Similarly, water solubility increases with a higher degree of ethoxylation. atamanchemicals.com

Table 1: Properties of this compound Ethoxylates by Degree of Ethoxylation

Property Low Degree of Ethoxylation High Degree of Ethoxylation
Viscosity Low High atamanchemicals.com
Water Solubility Low High atamanchemicals.com
Foaming Generally lower than anionic surfactants Varies with ethoxylation

| Wetting Efficiency | Optimal for certain ranges (e.g., 6 to 10 EO units for textiles) atamanchemicals.com | Decreases outside optimal range |

Formulation Chemistry in Detergents, Cleaning Agents, and Personal Care Products

This compound ethoxylates are fundamental raw materials in the formulation of a wide array of products, including detergents, industrial and institutional cleaners, and personal care items. atamankimya.comatamanchemicals.com In detergents and cleaners, their primary function is to remove dirt and oily stains by surrounding dirt particles and loosening them from surfaces, allowing them to be washed away. atamanchemicals.comatamankimya.com They are effective in various formulations, from laundry powders and liquids to all-purpose cleaners and dishwashing detergents. atamanchemicals.com

The changing consumer preference for sulfate-free products has been a significant driver for the use of this compound-based surfactants. fatposglobal.com In personal care products, these surfactants act as emulsifiers and emollients, contributing to the stability and texture of creams and lotions. verifiedmarketresearch.comchemondis.com They help to blend oil and water phases, creating a smooth and consistent product. benchchem.com

Role as Emulsifiers, Wetting Agents, and Dispersants

Beyond their use in cleaning, this compound ethoxylates are highly effective as emulsifiers, wetting agents, and dispersants in numerous industrial applications. atamankimya.comatamanchemicals.com As emulsifiers, they facilitate the formation of stable emulsions, which is crucial in the production of cosmetics, pharmaceuticals, and various industrial formulations like wax and silicone emulsions. chemondis.comatamanchemicals.com Their ability to create fine, dispersed water-based emulsions is particularly valuable. atamankimya.com

As wetting agents, they enhance the spreading and adhesion of liquids on surfaces, a property utilized in coatings, inks, and agricultural formulations such as pesticides and herbicides. chemondis.comatamankimya.com The wetting efficiency on textiles is particularly noteworthy, with optimal performance observed for ethoxylates with 6 to 10 EO units. atamanchemicals.com Furthermore, their function as dispersants helps to uniformly distribute solid particles within a liquid, preventing agglomeration. chemondis.comatamankimya.com This is critical in applications like emulsion polymerization. atamanchemicals.com

Lubricant and Plasticizer Development

This compound serves as a crucial starting material in the synthesis of esters used in high-performance lubricants and as plasticizers in polymer science. atamanchemicals.combenchchem.com

Esterification for Advanced Lubricant Compositions

This compound undergoes esterification, a chemical reaction with acids, to produce esters that are key components in advanced lubricant formulations. atamanchemicals.combenchchem.com These esters are valued for their desirable properties, which can include high viscosity indices, high flash points, and excellent lubricity. researchgate.net The branched structure of this compound can contribute to favorable low-temperature properties in the resulting lubricant.

Research into synthetic complex malonic esters has identified this compound as a potential "capping element" in the molecular structure of these high-performance lubricants. utb.de This approach, focusing on the regular alternation of polar and non-polar chemical functions, has yielded synthetic ester lubricants with remarkable tribological properties. researchgate.net

Plasticizer Applications in Polymer Science (e.g., PVC)

A primary application for this compound is as a raw material for the production of plasticizers, particularly for polyvinyl chloride (PVC). atamanchemicals.comfatposglobal.com Plasticizers are additives that increase the flexibility and durability of polymers like PVC. google.com The esters derived from this compound are incorporated into PVC formulations to soften the material and make it suitable for a wide range of applications. atamanchemicals.com The demand for plasticizers is a significant driver for the this compound market. transparencymarketresearch.com

Table 2: Mentioned Chemical Compounds

Compound Name
2-ethylhexanol
Adipic acid
Alcohols
Alkyl polyethylene (B3416737) glycol ethers
Anionic surfactants
Benzyl alcohol
Butanol
Cationic surfactants
Cellulose acetate (B1210297)
Chlorides
Chromium trioxide
Decanol
Di(2-ethylhexyl) terephthalate (B1205515) (DOTP)
Di-2-ethylhexyl adipate
Dicarboxylic acids
Esters
Ethanol
Ethylene oxide
Heptanol
Hexanol
Iso-octanol
Isodecanol
Isononyl alcohol
This compound
This compound ethoxylates
Isotridecanoic acid
Lauryl alcohol
Malonic esters
Methanol (B129727)
Nonanol
Nonionic surfactants
Octanol
p-toluenesulfonic acid (PTSA)
Pentadecanol
Pentanol
Phthalates
Phthalic anhydride
Polyacrylate
Polyethylene glycols
Polymers
Polysulfide
Polytetra-fluoroethylene (PTFE)
Polyvinyl acetate (PVAc)
Polyvinyl butyral (PVB)
Polyvinyl chloride (PVC)
Potassium permanganate (B83412)
Propanol
Styrene
Sulfuric acid
Terephthalic acid
Tetradecanol
Tetrahydrofurfuryl alcohol
Thermoplastic polyurethane (TPU)
Tridecanol
Trimellitates

Specialty Chemical Synthesis and Utilization

This compound and its derivatives are integral to the synthesis of a wide array of specialty chemicals. Its unique branched structure provides enhanced solubility, stability, and emulsification properties to its derivatives, making them suitable for numerous industrial applications. researchandmarkets.com It serves as a crucial intermediate and raw material in the production of surfactants, plasticizers, and various auxiliaries for specialized industries. atamankimya.comverifiedmarketresearch.commoellerchemie.com

In the agricultural sector, this compound derivatives, particularly ethoxylates, function as effective nonionic wetting agents and adjuvants. atamankimya.combioone.org An adjuvant is a substance added to a pesticide or herbicide formulation to enhance the effectiveness of the active ingredient. bioone.orgwisc.edu this compound ethoxylates are used in agrochemical formulations to improve the performance of pesticides and herbicides. atamankimya.com They act as wetting agents, which reduce the surface tension of the spray solution, allowing for better contact and coverage on the treated surfaces of plants. bioone.org

Research has shown that alcohol ethoxylates like those derived from this compound are frequently used as wetting agents in adjuvant products. bioone.org These adjuvants help to modify the physical characteristics of the spray mixture, improving the dispersion and uptake of the pesticide. researchandmarkets.com For instance, they can be used as a spreader for pesticides or as an emulsifier in various formulations. atamanchemicals.com A Chinese patent describes a herbicide adjuvant that includes a fatty alcohol alkoxy compound, which can be derived from this compound. This adjuvant was found to improve the adsorption of hydrophobic herbicides in the soil, thereby increasing their bioavailability and activity. google.com

Below is a table summarizing the function of this compound-based compounds in agricultural formulations:

Function Description Application Example References
AdjuvantEnhances the effectiveness of the active agrochemical ingredient.Tank-mix additive for herbicide sprays. bioone.orgwisc.edu
Wetting AgentReduces the surface tension of spray droplets, improving contact with leaf surfaces.Included in herbicide and pesticide formulations to ensure even spreading. bioone.orgbioone.org
EmulsifierStabilizes mixtures of immiscible liquids, such as oil and water.Used in emulsifiable concentrate (EC) formulations of pesticides. researchandmarkets.comatamankimya.comatamanchemicals.com
SpreaderIncreases the area that a spray droplet covers on a target surface.Added to pesticide solutions to improve coverage on foliage. atamanchemicals.com

This compound ethoxylates are versatile raw materials widely used in the textile industry. atamanchemicals.comscribd.com They are key components in the formulation of various processing auxiliaries due to their excellent wetting, cleaning, and emulsifying properties. windows.netatamankimya.com These auxiliaries are used in several stages of textile manufacturing, including scouring, wetting, degreasing, and dyeing. atamankimya.comatamanchemicals.com

In scouring and degreasing processes, these surfactants help remove impurities, oils, and waxes from fibers, ensuring a clean surface for subsequent treatments like dyeing and finishing. scribd.comatamankimya.com Their effectiveness in removing grease-bound contamination is particularly noteworthy. atamankimya.com As wetting agents, they facilitate the rapid and uniform penetration of processing liquids into the textile material. scribd.com They are also incorporated into lubricants for fibers and yarns and can be used as components in bleaching agents. atamankimya.comatamanchemicals.com The stability of this compound ethoxylates in alkaline conditions is an important property for various textile manufacturing processes. scribd.com

Process Function of this compound Derivative Benefit References
Scouring / DegreasingActs as a detergent and emulsifier.Removes natural and process oils, waxes, and dirt from fibers. atamanchemicals.comscribd.comatamankimya.com
WettingReduces surface tension of processing liquors.Ensures rapid and uniform penetration of dyes and chemicals. atamanchemicals.comscribd.com
DyeingActs as a leveling and dispersing agent.Promotes uniform dye uptake and prevents agglomeration of dye particles. atamankimya.comatamanchemicals.com
LubricationForms part of lubricant formulations.Reduces friction during spinning, weaving, and knitting. atamankimya.comatamanchemicals.com

In the metalworking industry, this compound derivatives are used to formulate fluids for cutting, grinding, and forming operations. researchandmarkets.comwindows.net Ethoxylates of this compound act as excellent emulsifiers, creating stable mixtures of oil and water that are essential for cooling and lubricating the workpiece and tool. atamankimya.comatamanchemicals.com This helps to reduce friction and wear, extend tool life, and improve the surface finish of the metal part. The stability of these emulsions in hard water and across a range of pH values makes them highly versatile. atamanchemicals.com

In the leather industry, these surfactants are employed as auxiliaries in the initial stages of processing. atamankimya.comatamanchemicals.com They are used in soaking and defatting agents to help rehydrate the raw hides and remove natural fats and greases. atamanchemicals.comatamankimya.com This cleaning and preparation step is crucial for ensuring the uniform penetration of tanning agents and other chemicals in subsequent processing stages. atamankimya.com

This compound is a key starting material for the production of specialty esters and resins used in high-quality paints, coatings, and adhesives. verifiedmarketresearch.commoellerchemie.comevonik.com It can act as a resin modifier and a coalescing agent. atamankimya.com The reaction of this compound with acids forms corresponding esters, which is one of its most significant applications. atamankimya.com These esters can be used as plasticizers, which increase the flexibility and durability of the final product. atamankimya.comatamanchemicals.com

In the formulation of coatings and adhesives, this compound itself can be used as a low-volatility, VOC-free solvent for oils, waxes, and dyes. atamankimya.com Its derivatives, produced through reactions with compounds like epichlorohydrin, are used to create epoxy resins, which are valued for their strong adhesion and chemical resistance in coatings and composite materials. ontosight.ai The growth in the paints, coatings, and adhesives markets contributes to the demand for this compound derivatives. researchandmarkets.com

Emerging Applications and Advanced Materials Science

The unique properties of this compound have led to its investigation in new and advanced applications, particularly in fields focused on sustainability and high performance.

There is growing research into the development of biodegradable lubricants, or biolubricants, to replace traditional mineral oil-based products, driven by environmental concerns. mdpi.com this compound has been identified as a valuable component in the synthesis of these eco-friendly lubricants. dataintelo.com

A notable area of research involves the chemical modification of waste cooking oil (WCO) to produce high-performance biolubricants. mdpi.comjst.go.jp In one study, WCO was first subjected to epoxidation and then to transesterification with various branched alcohols, including this compound. jst.go.jp This process aimed to improve the oil's inherent limitations, such as poor oxidative stability and low-temperature properties. mdpi.com The introduction of the branched this compound chain into the molecular structure of the lubricant was found to significantly enhance its low-temperature flow performance. jst.go.jp Furthermore, the elimination of carbon-carbon double bonds during the process resulted in a more than tenfold improvement in oxidation stability compared to the original WCO. jst.go.jp The resulting biolubricants demonstrated favorable physicochemical and tribological properties, making them promising candidates for formulating environmentally friendly lubricants. mdpi.comjst.go.jp

The table below summarizes key research findings on the use of this compound in creating biodegradable lubricants from Waste Cooking Oil (WCO).

Property Investigated Modification Method Key Finding References
Low-Temperature PropertiesTransesterification of epoxidized WCO with this compound.Improved pour point and cloud point, attributed to the introduction of branched chains. mdpi.comjst.go.jp
Oxidative StabilityEpoxidation of WCO, eliminating C=C double bonds.More than 10-fold improvement in oxidation stability compared to unmodified WCO. jst.go.jp
Tribological PerformanceFour-ball friction and wear tests.Synthesized biolubricants exhibited favorable friction and wear characteristics. mdpi.comjst.go.jp
BiodegradabilityInherently biodegradable base oil (WCO).The resulting lubricant is considered an eco-friendly alternative. mdpi.comjst.go.jp

Use in Advanced Extraction Processes (e.g., Rare-Earth Elements)

This compound plays a crucial role as a phase modifier in advanced solvent extraction processes for the recovery of valuable metals, most notably rare-earth elements (REEs). In the liquid-liquid extraction of REEs from pregnant leach solutions, this compound is incorporated into the organic solvent mixture to improve the extraction efficiency and prevent the formation of a third phase or emulsions, which can hinder the separation process.

A significant example of its application is in the Maboumine process, where a solvent mixture containing 17.5% v/v Primene JM-T, 5% v/v this compound, and Isane IP 185 is used to directly extract REEs. smolecule.com In this process, this compound acts as a phase modifier, ensuring a clean separation between the aqueous and organic phases. smolecule.com This method has demonstrated a high recovery rate, with the stripped solution containing over 98% of the rare-earth elements initially present in the pregnant leach solution. smolecule.com This is a notable improvement over traditional precipitation methods, which typically recover around 95% of the REEs. smolecule.com

The selection of this compound in such formulations is attributed to its specific physicochemical properties, including its branched alkyl structure, which contributes to its effectiveness as a phase modifier in complex hydrometallurgical systems.

Integration into Hydrogel Dressings and Other Biomedical Materials

While direct integration of pure this compound into hydrogel dressings is not extensively documented in publicly available research, derivatives of this compound are being investigated for their potential in various biomedical applications due to their surfactant properties. These derivatives are being explored for roles in drug delivery systems and the formulation of advanced biomedical materials.

One such derivative, 1-Tridecanol, phosphate, sodium salt, has been noted for its potential use in drug delivery systems. smolecule.com Its surfactant nature, which provides a balance between hydrophobicity and hydrophilicity, makes it a candidate for investigation in creating stable formulations for therapeutic agents. smolecule.com

Furthermore, another derivative, the potassium salt of this compound polyoxyethylene ether phosphate, has been used as a surfactant in the preparation of stable liquid metal nanodroplets. These nanodroplets are being researched for their potential in various biomedical applications.

It is important to note that the application in these areas is centered on chemically modified forms of this compound, rather than the compound in its original alcohol form. The research into these derivatives highlights a potential pathway for the broader application of this compound-based compounds in the biomedical field.

Data Tables

Table 1: Research Findings on this compound in Rare-Earth Element Extraction

Process/Study Solvent Composition Role of this compound Key Finding Reference
Maboumine Process17.5% v/v Primene JM-T, 5% v/v this compound, in Isane IP 185Phase ModifierAchieved over 98% recovery of rare-earth elements from the pregnant leach solution. smolecule.com

Table 2: Investigational Biomedical Applications of this compound Derivatives

This compound Derivative Potential Application Area Function Reference
1-Tridecanol, phosphate, sodium saltDrug Delivery SystemsSurfactant smolecule.com
Potassium salt of this compound polyoxyethylene ether phosphateBiomedical NanotechnologySurfactant for nanodroplet stabilization

Regulatory Science and Risk Management in Isotridecanol Context

Regulatory Frameworks for Chemical Assessment and Registration (e.g., ECHA, EPA)

Regulatory bodies such as the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA) have established frameworks for the assessment and registration of chemical substances like isotridecanol (B73481). europa.euwhatsinproducts.com

In the European Union, this compound and its derivatives are subject to the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu Under REACH, companies are required to provide data on the properties, uses, and potential risks of the substances they produce or import. europa.eu ECHA is the central agency responsible for managing the technical, scientific, and administrative aspects of REACH. europa.eubenchchem.com For instance, this compound, ethoxylated is registered under REACH and is manufactured or imported in the European Economic Area in significant quantities. europa.eu

The EPA, under the Toxic Substances Control Act (TSCA), also regulates chemicals produced or imported into the United States. benchchem.comnih.gov This includes this compound, which is listed on the TSCA Chemical Substance Inventory. nih.gov The EPA conducts risk assessments to determine if a chemical presents an unreasonable risk to human health or the environment. benchchem.com A 2012 report by the EPA included this compound in its analysis of chemicals used in hydraulic fracturing, highlighting the need for monitoring its presence in water sources. benchchem.com

In Australia, the Australian Industrial Chemicals Introduction Scheme (AICIS) is the national regulator of the importation and manufacture of industrial chemicals. nih.gov this compound is listed on the Australian Inventory of Industrial Chemicals (AIIC). nih.gov

These regulatory frameworks are crucial for ensuring that chemicals like this compound are used safely and that their potential impacts are understood and managed. palmercruz.com

Scientific Basis for Risk Assessment and Management Strategies

The risk assessment of this compound and its derivatives is a scientifically rigorous process that evaluates potential hazards to human health and the environment. This process typically involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. alcpo.org.lyepa.gov

Human Health Risk Assessment:

For human health, the assessment considers various endpoints, including:

Acute toxicity: Studies on this compound ethoxylates have shown low acute toxicity via oral and dermal routes. benchchem.comsantos.com

Irritation and Sensitization: While neat this compound ethoxylates can be irritating to the skin and eyes, they are not considered skin sensitizers. santos.comheraproject.com Human patch studies on similar alcohol ethoxylates did not support a skin irritant classification. santos.comsantos.com

Repeated dose toxicity: Studies on similar alcohol ethoxylates in rats have not indicated any target organ effects. santos.comsantos.com A no-observed-adverse-effect level (NOAEL) of 50 mg/kg-day was established from a two-year dietary study in rats with a similar alcohol ethoxylate. benchchem.comsantos.com

Genotoxicity and Carcinogenicity: this compound ethoxylates are not considered genotoxic or carcinogenic. benchchem.comsantos.comsantos.com

Environmental Risk Assessment:

The environmental risk assessment focuses on the fate and effects of the substance in the environment. Key considerations include:

Persistence and Biodegradability: this compound, ethoxylated is considered readily biodegradable and does not persist in the environment. santos.comsantos.com

Bioaccumulation: It has a low potential for bioaccumulation. santos.comsantos.comeuropa.eu

Aquatic Toxicity: this compound, ethoxylated is classified as being of moderate toxicity concern to aquatic organisms. santos.comsantos.comsantos.com ECHA's registration dossier for this compound, ethoxylated (< 2.5 EO) classifies it as Acute 1 and Chronic 3 for environmental hazards, indicating it is very toxic to aquatic life with long-lasting effects. europa.eueuropa.eu

Based on these assessments, risk management strategies are developed. These can include setting exposure limits, requiring the use of personal protective equipment, and establishing guidelines for safe disposal. diversey.com For example, Predicted No-Effect Concentrations (PNECs) are derived for different environmental compartments (water, sediment, soil) to determine safe concentration levels. europa.eu

Compliance with Environmental and Human Health Guidelines (e.g., ANZG Water Quality Guidelines)

Compliance with established environmental and human health guidelines is a critical aspect of managing the risks associated with this compound. A key example is the Australian and New Zealand Guidelines for Fresh and Marine Water Quality (ANZG). santos.comsantos.comdesi.qld.gov.au

The ANZG has set a freshwater trigger value of 0.14 mg/L for alcohol ethoxylates (AEs), the class of substances to which this compound, ethoxylated belongs. santos.comsantos.comsantos.com This value was derived using data normalized to a specific alkyl chain length and degree of ethoxylation, employing a statistical distribution method with a 95% protection level. santos.comsantos.com These guidelines are part of the National Water Quality Management Strategy, a collaborative approach to improving water quality in Australian and New Zealand waterways. desi.qld.gov.auepa.sa.gov.au The development of these guidelines involves a rigorous scientific review process. dcceew.gov.au

In addition to water quality, there are guidelines and regulations concerning the use of this compound in products that come into contact with food. The European Food Safety Authority (EFSA) has evaluated tridecyl alcohol and deemed it acceptable as a previous cargo for edible fats and oils. inchem.org

Adherence to these guidelines helps to ensure that the use of this compound and its derivatives does not pose an unacceptable risk to ecosystems and human populations.

Challenges in Regulatory Science for Complex Mixtures and Derivatives

The regulation of this compound is complicated by the fact that it is often used as a complex mixture of isomers and in the form of various derivatives, primarily ethoxylates with varying chain lengths. santos.comnih.gov This presents several challenges for regulatory science. ambienteterritoriosociedade-ics.org

One of the main challenges is assessing the risk of the mixture as a whole. ecologyandsociety.org The toxicity and environmental fate of individual components may differ, and their combined effects can be difficult to predict. ambienteterritoriosociedade-ics.orgecologyandsociety.org Current regulatory approaches are often based on the assessment of individual substances, which may not fully account for the potential for additive or synergistic effects of a mixture. ecologyandsociety.orgeuropa.eu

Furthermore, this compound is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials). santos.com The exact composition can vary, which adds a layer of complexity to its assessment and regulation. researchgate.net

The development of new derivatives and applications for this compound also presents an ongoing challenge for regulatory bodies, which must continually adapt their assessment strategies to keep pace with innovation. palmercruz.comnih.gov There is a recognized need for more research into the toxic modes of action of individual compounds and their mixtures to improve predictive models for risk assessment. ecologyandsociety.orgnih.gov The lack of publicly available data on many adjuvants used in pesticide formulations, which can include alcohol ethoxylates, further complicates comprehensive risk assessment. nih.gov

Addressing these challenges requires a combination of advanced analytical techniques, novel testing methods, and the development of more sophisticated models for predicting the behavior and effects of complex chemical mixtures. researchgate.net

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

Future research should focus on developing more sustainable and "green" synthetic pathways for producing Isotridecanol (B73481). This includes exploring renewable feedstocks and more efficient catalytic systems to minimize environmental impact and energy consumption.

Deeper Understanding of Environmental Degradation Pathways and Metabolites

While this compound is known to be biodegradable, a more in-depth understanding of its degradation pathways in various environmental compartments (soil, water, sediment) is needed. thegoodscentscompany.com Identifying the resulting metabolites and their potential environmental effects is a critical area for further study.

Long-Term Ecotoxicological and Human Health Effects Research on Complex Mixtures

Given that commercial this compound is a complex mixture of isomers, more research is needed to understand the long-term ecotoxicological and human health effects of these mixtures. nih.gov This includes chronic toxicity studies and assessments of potential endocrine-disrupting properties.

Exploration of New Application Areas and High-Performance Derivatives

Continued exploration into new applications for this compound and the development of high-performance derivatives could lead to novel materials with enhanced properties. prepchem.com This could include creating specialized surfactants, plasticizers, or lubricants with improved performance and a better environmental profile.

Computational Chemistry and Modeling for Predictive Research (e.g., QSAR for Toxicity)

The use of computational chemistry and quantitative structure-activity relationship (QSAR) models can be a powerful tool for predicting the toxicity and environmental fate of different this compound isomers and their derivatives. This predictive approach can help in prioritizing research and development efforts on safer and more sustainable alternatives.

Green Chemistry Principles in this compound Production and Use

Applying the principles of green chemistry to the entire lifecycle of this compound is a crucial future direction. This involves not only greener synthesis but also designing applications that minimize waste and energy use, and ensuring that end-of-life products are managed in an environmentally responsible manner.

Q & A

Q. What are the critical physicochemical properties of Isotridecanol that determine its environmental behavior and experimental handling?

this compound (C₁₃H₂₈O, MW 200.36) is a branched alcohol with low water solubility (hydrophobic) and a density of ~0.84 kg/L at 20°C . These properties necessitate the use of organic solvents (e.g., ethanol, hexane) for dissolution in lab settings. Its boiling point (245–265°C) and flash point (118°C) require controlled heating and ventilation during synthesis . Environmental persistence is influenced by its biodegradability (75% degradation in 28 days via OECD 301B tests) and low bioaccumulation potential (log Kow ~4.2), though soil/sediment partitioning must be quantified using equilibrium models .

Q. How should researchers design reproducible protocols for synthesizing this compound derivatives like ethoxylates?

Ethoxylation reactions require precise control of ethylene oxide (EO) stoichiometry and reaction temperature (typically 120–160°C) under inert atmospheres . Characterization of derivatives (e.g., this compound ethoxylates) should include:

  • Nuclear Magnetic Resonance (NMR) to confirm EO chain length and branching.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (>95% by area normalization).
  • Hydroxyl Value Titration (ASTM D4274) to quantify unreacted alcohol . Experimental details (catalyst type, reaction time) must be documented in supplementary materials to enable replication .

Advanced Research Questions

Q. What methodological strategies resolve contradictions between acute toxicity (LD₅₀) and chronic aquatic toxicity data for this compound?

Acute mammalian toxicity (rat LD₅₀: 17,000 mg/kg) suggests low hazard , while aquatic toxicity (EC₅₀ for algae: ~10 mg/L) indicates moderate risk . To reconcile these:

  • Dose-Response Modeling : Use probit or log-logistic models to compare threshold concentrations across taxa.
  • Metabolite Analysis : Identify toxic intermediates (e.g., oxidation products) via LC-HRMS in chronic exposure assays.
  • Species Sensitivity Distributions (SSDs) : Apply ANZG guidelines to derive water quality thresholds (e.g., PNEC freshwater: 0.14 mg/L) .

Q. Which advanced techniques optimize detection of this compound biodegradation intermediates in environmental matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Coupled with solid-phase extraction (SPE) to isolate polar metabolites (e.g., carboxylic acids) from water/sediment.
  • Stable Isotope Probing (SIP) : Use ¹³C-labeled this compound to track microbial assimilation pathways.
  • Nontarget Screening : Apply computational tools (e.g., MetFrag) to annotate unknown peaks in GC×GC-TOFMS datasets .

Q. How should conflicting data on this compound’s bioaccumulation potential be addressed in ecological risk assessments?

While in silico models (EPI Suite) predict low bioaccumulation (BCF <500), field studies may show higher uptake in lipid-rich organisms. Mitigation strategies include:

  • Field vs. Lab Comparisons : Validate BCF under realistic exposure scenarios (e.g., mesocosm studies).
  • Trophic Magnification Studies : Analyze isotopic ratios (δ¹⁵N) in food webs to assess biomagnification.
  • Uncertainty Factors : Apply 10–100× safety margins to PNEC values if data conflicts persist .

Methodological Guidelines

  • Data Contradiction Analysis : Use the Cochrane Risk of Bias Tool to assess study reliability (e.g., sample size, control groups) .
  • Statistical Reporting : Include confidence intervals, p-values, and effect sizes for toxicity endpoints .
  • Ethical Compliance : Obtain institutional approval for vertebrate toxicity testing (OECD 203/210 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isotridecanol
Reactant of Route 2
Reactant of Route 2
Isotridecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.